molecular formula C21H29N3O3 B15002143 1-(4-nitrophenyl)-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine

1-(4-nitrophenyl)-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine

Cat. No.: B15002143
M. Wt: 371.5 g/mol
InChI Key: MSFIGTAAZXPDHC-UHFFFAOYSA-N
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Description

1-(4-NITROPHENYL)-4-[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]PIPERAZINE is a synthetic organic compound characterized by its unique structural features, which include a nitrophenyl group, a piperazine ring, and a trimethyloxan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-NITROPHENYL)-4-[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]PIPERAZINE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the nitrophenyl group: This step involves the nitration of aniline to form 4-nitroaniline, followed by its coupling with the piperazine ring through a nucleophilic substitution reaction.

    Attachment of the trimethyloxan moiety: This can be done by reacting the piperazine derivative with a propargyl halide, followed by cyclization with a suitable reagent to form the oxan ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-NITROPHENYL)-4-[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of alkylated or acylated piperazine derivatives.

Scientific Research Applications

1-(4-NITROPHENYL)-4-[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]PIPERAZINE has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(4-NITROPHENYL)-4-[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]PIPERAZINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

    1-(4-NITROPHENYL)-4-[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]PIPERIDINE: Similar structure but with a piperidine ring instead of piperazine.

    1-(4-NITROPHENYL)-4-[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]MORPHOLINE: Similar structure but with a morpholine ring instead of piperazine.

Uniqueness: 1-(4-NITROPHENYL)-4-[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]PIPERAZINE is unique due to the combination of its nitrophenyl group, piperazine ring, and trimethyloxan moiety. This unique structure imparts specific chemical and physical properties, making it suitable for diverse applications in research and industry.

Properties

Molecular Formula

C21H29N3O3

Molecular Weight

371.5 g/mol

IUPAC Name

1-(4-nitrophenyl)-4-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]piperazine

InChI

InChI=1S/C21H29N3O3/c1-20(2)10-4-11-21(3,27-20)12-5-13-22-14-16-23(17-15-22)18-6-8-19(9-7-18)24(25)26/h6-9H,4,10-11,13-17H2,1-3H3

InChI Key

MSFIGTAAZXPDHC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(O1)(C)C#CCN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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